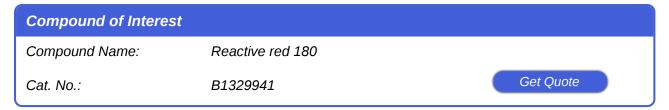


Spectroscopic Properties of Reactive Red 180: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of C.I. **Reactive Red 180** (RR-180), a vinyl sulfone-type sulfonated azo dye. The information compiled herein is intended to support research and development activities where the detection, quantification, or characterization of this dye is required.

Introduction

Reactive Red 180 (CAS No. 98114-32-0) is a synthetic anionic dye characterized by the presence of one or more azo chromophores (-N=N-) and a vinyl sulfone group that allows for covalent bond formation with substrates containing hydroxyl groups, such as cellulose fibers.[1] [2] Its high water solubility, a consequence of multiple sulfonate groups, and its classification as a fluorescent dye make its spectroscopic analysis a key aspect of its application and study, particularly in textile manufacturing, environmental monitoring, and potentially in biological contexts.[1][3]

Spectroscopic Properties

The electronic structure of **Reactive Red 180**, with its extended system of conjugated double bonds in the azo-linked aromatic rings, governs its interaction with electromagnetic radiation. This results in strong absorption in the visible region of the spectrum, giving the dye its characteristic red color, and also confers fluorescent properties.



UV-Visible Absorption Spectroscopy

As is characteristic of azo dyes, **Reactive Red 180** exhibits distinct absorption bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption in the UV range is typically attributed to $\pi \to \pi^*$ electronic transitions within the aromatic naphthalene ring systems, while the absorption in the visible range is due to the $n \to \pi^*$ and $\pi \to \pi^*$ transitions of the azo chromophore.

A key parameter for quantitative analysis is the wavelength of maximum absorbance (λmax) in the visible spectrum. For **Reactive Red 180**, an absorption peak has been reported at 540 nm. [4] This value is crucial for colorimetric quantification and for monitoring processes such as dye degradation, where a decrease in absorbance at this wavelength indicates a reduction in the dye concentration.[5][6]

The molar absorption coefficient (ϵ), or molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. This fundamental constant, essential for the quantitative application of the Beer-Lambert law, was not available for **Reactive Red 180** in the reviewed literature.

Fluorescence Spectroscopy

Reactive Red 180 is classified as a fluorescent dye, meaning it can re-emit absorbed light at a longer wavelength.[3] This property can be harnessed for more sensitive detection methods compared to absorption-based techniques. However, specific quantitative fluorescence data, such as the maximum excitation (λ ex) and emission (λ em) wavelengths, and the fluorescence quantum yield (Φ F), are not readily available in the surveyed scientific literature.

Data Presentation

The following table summarizes the available physicochemical and spectroscopic data for **Reactive Red 180**.



Property	Value	Citations
Chemical Identity		
IUPAC Name	tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naph thalen-2-yl]diazenyl]naphthalene-2,7-disulfonate	[7]
C.I. Name	Reactive Red 180	[1][5][8]
CAS Number	98114-32-0	[5][8]
Molecular Formula	C29H19N3Na4O17S5	[1]
Molecular Weight	933.76 g/mol	[1]
Physicochemical Properties		
Appearance	Red Powder	[8]
Solubility in Water	50 g/L	[1]
Spectroscopic Properties		
λmax (in water)	540 nm	[4]
Molar Absorptivity (ε)	Not available in searched literature	
Excitation Max (λex)	Not available in searched literature	_
Emission Max (λem)	Not available in searched literature	_
Quantum Yield (ΦF)	Not available in searched literature	_

Experimental Protocols



The following protocols provide detailed methodologies for the spectroscopic analysis of **Reactive Red 180**. These are generalized procedures based on standard practices for reactive dyes.

Protocol for UV-Visible Absorbance Analysis

This protocol describes the determination of the absorption spectrum and λ max of **Reactive Red 180**.

- 1. Materials and Equipment:
- Reactive Red 180 powder
- High-purity deionized water or an appropriate spectroscopic grade solvent (e.g., DMSO, ethanol)
- Class A volumetric flasks and pipettes
- Analytical balance
- Dual-beam UV-Visible spectrophotometer
- Matched quartz or glass cuvettes (1 cm path length)
- 2. Procedure: a. Preparation of Stock Solution (e.g., 100 mg/L): i. Accurately weigh 10.0 mg of **Reactive Red 180** powder using an analytical balance. ii. Quantitatively transfer the powder to a 100 mL volumetric flask. iii. Add a small amount of deionized water to dissolve the dye completely. iv. Fill the flask to the calibration mark with deionized water, cap, and invert several times to ensure homogeneity.

Protocol for Fluorescence Analysis (General)

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of **Reactive Red 180**.

1. Materials and Equipment:

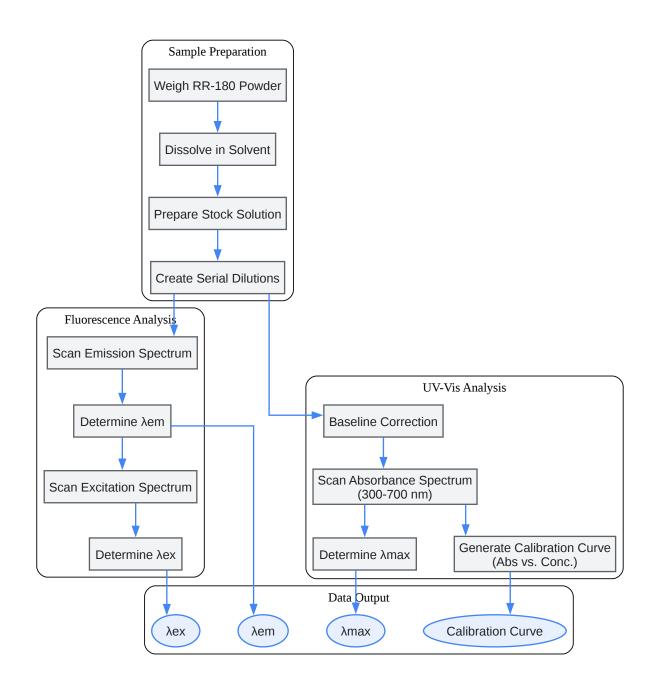


- Reactive Red 180 solutions of low concentration (typically in the low mg/L or μM range to avoid inner filter effects)
- Spectroscopic grade solvent (e.g., ethanol, DMSO, or deionized water)
- Fluorescence spectrophotometer (spectrofluorometer)
- Quartz cuvettes (4-sided polished)
- 2. Procedure: a. Sample Preparation: i. Prepare a dilute solution of **Reactive Red 180** in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to minimize inner filter effects.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Reactive Red 180**.





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Workflow for Spectroscopic Analysis of Reactive Red 180.



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